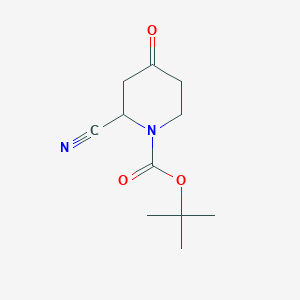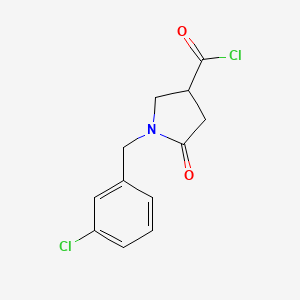
Éster de pinacol de ácido 3-fluoro-2-metilfenilborónico
Descripción general
Descripción
3-Fluoro-2-methylphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial building block in the formation of carbon-carbon bonds.
Aplicaciones Científicas De Investigación
3-Fluoro-2-methylphenylboronic acid pinacol ester has numerous applications in scientific research:
Mecanismo De Acción
Target of Action
The primary target of the compound 3-Fluoro-2-methylphenylboronic acid pinacol ester, also known as 2-(3-FLUORO-2-METHYLPHENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE, is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The 3-Fluoro-2-methylphenylboronic acid pinacol ester interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound is used in the Suzuki–Miyaura reaction due to its stability, ease of preparation, and environmentally benign nature .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by 3-Fluoro-2-methylphenylboronic acid pinacol ester, conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This reaction affects the carbon–carbon bond formation pathway, leading to the creation of new organic compounds .
Pharmacokinetics
It’s known that these types of compounds are only marginally stable in water . Therefore, the bioavailability of this compound may be influenced by its stability in aqueous environments .
Result of Action
The result of the action of 3-Fluoro-2-methylphenylboronic acid pinacol ester is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the creation of new organic compounds .
Action Environment
The action of 3-Fluoro-2-methylphenylboronic acid pinacol ester is influenced by environmental factors such as pH. The rate of hydrolysis of these types of compounds is considerably accelerated at physiological pH . Therefore, the action, efficacy, and stability of this compound can be significantly influenced by the pH of the environment .
Análisis Bioquímico
Biochemical Properties
3-Fluoro-2-methylphenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with enzymes such as palladium catalysts, which facilitate the Suzuki-Miyaura coupling reaction. This reaction involves the transmetalation of the boronic ester to the palladium catalyst, followed by the formation of a new carbon-carbon bond. The compound’s stability and reactivity make it an essential reagent in these biochemical processes .
Molecular Mechanism
At the molecular level, 3-Fluoro-2-methylphenylboronic acid pinacol ester exerts its effects through its interaction with palladium catalysts in the Suzuki-Miyaura coupling reaction. The compound undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst. This process is followed by the formation of a new carbon-carbon bond, which is crucial for the synthesis of various organic molecules. The compound’s ability to participate in these reactions is due to its stable boronic ester structure .
Dosage Effects in Animal Models
The effects of 3-Fluoro-2-methylphenylboronic acid pinacol ester at different dosages in animal models have not been extensively studiedDetailed studies on the dosage effects of 3-Fluoro-2-methylphenylboronic acid pinacol ester in animal models are necessary to determine its safety and efficacy .
Metabolic Pathways
3-Fluoro-2-methylphenylboronic acid pinacol ester is involved in metabolic pathways that include its interaction with enzymes such as palladium catalysts. These interactions facilitate the Suzuki-Miyaura coupling reaction, leading to the formation of new carbon-carbon bonds. The compound’s role in these metabolic pathways highlights its importance in organic synthesis and its potential impact on metabolic flux and metabolite levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-methylphenylboronic acid pinacol ester typically involves the reaction of 3-Fluoro-2-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as toluene under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-2-methylphenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with halides in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or a catalyst.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Protodeboronation: Reagents such as acids or specific catalysts are used to facilitate the removal of the boronic ester group.
Major Products
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid pinacol ester
- 2-Methylphenylboronic acid pinacol ester
- 3-Trifluoromethoxyphenylboronic acid pinacol ester
Uniqueness
3-Fluoro-2-methylphenylboronic acid pinacol ester is unique due to the presence of both a fluorine and a methyl group on the aromatic ring. This combination of substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .
Propiedades
IUPAC Name |
2-(3-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO2/c1-9-10(7-6-8-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWHYYLQFKUDOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1406823.png)



![2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylic acid](/img/structure/B1406831.png)
![(2S)-2-{[(tert-Butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid](/img/structure/B1406832.png)






![(s)-6-((6-Chloropyridin-3-yl)methoxy)-2-nitro-6,7-dihydro-5h-imidazo[2,1-b][1,3]oxazine](/img/structure/B1406844.png)
![Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1406845.png)
